molecular formula C20H15F3N2O3 B2597420 1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338755-14-9

1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2597420
CAS RN: 338755-14-9
M. Wt: 388.346
InChI Key: BBFRAUXXEOPTED-UHFFFAOYSA-N
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Description

This compound is a type of organic compound known as benzanilides . It is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of such compounds often involves the use of fluorine-containing compounds, which are synthesized in pharmaceutical research on a routine basis . About 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C20H15F3N2O3 . The InChI code for this compound is 1S/C18H19F3N2O2/c1-13(2)23(12-14-6-4-3-5-7-14)17(24)22-15-8-10-16(11-9-15)25-18(19,20)21/h3-11,13H,12H2,1-2H3,(H,22,24) .

Scientific Research Applications

Metal-assisted Electrocyclic Reaction

Metal-assisted electrocyclic reactions involving similar pyridine carboxamide derivatives have been explored, highlighting the potential of such compounds in complex organic transformations. For instance, the reaction with cis-Ru(phen)2Cl2 leading to electrocyclic rearrangement signifies the compound's utility in synthesizing metal-coordinated heterocyclic structures (Pal et al., 2000).

Pyridyl Substituted Benzamides

Pyridyl substituted benzamides exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds demonstrate luminescence in solution and the solid state, and their AEE behavior is influenced by solvent polarity. This suggests the potential of related compounds in optoelectronic applications (Srivastava et al., 2017).

Metal-free Synthesis of Triazolo[1,5-a]pyridines

The synthesis of biologically significant triazolo[1,5-a]pyridines from related pyridine carboxamide derivatives via a metal-free approach underscores the compound's relevance in pharmaceutical chemistry. This strategy allows for the efficient construction of complex heterocyclic skeletons, demonstrating the compound's potential in drug development (Zheng et al., 2014).

Synthesis and Properties of Polyamides

The synthesis and characterization of polyamides based on similar chemical structures indicate their utility in material science. For example, polyamides with ether linkages and ortho-phenylene units show promising solubility, thermal stability, and film-forming properties, suggesting the potential of related compounds in developing advanced polymers (Hsiao et al., 2000).

properties

IUPAC Name

1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c21-20(22,23)28-16-10-8-15(9-11-16)24-18(26)17-7-4-12-25(19(17)27)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFRAUXXEOPTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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